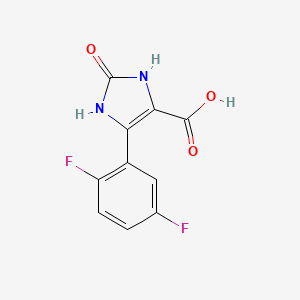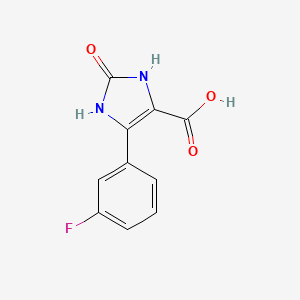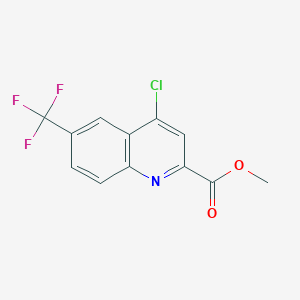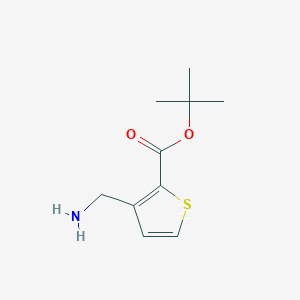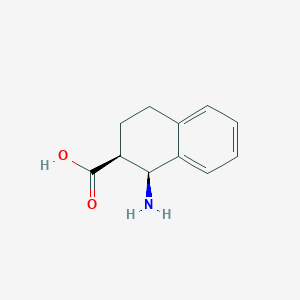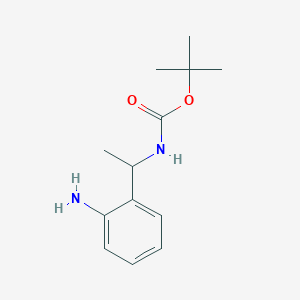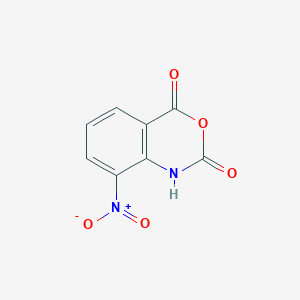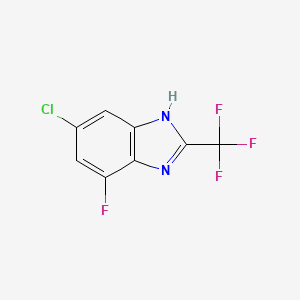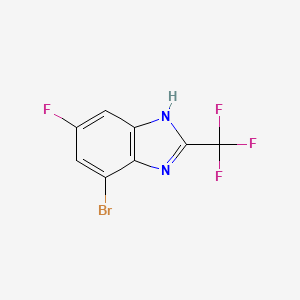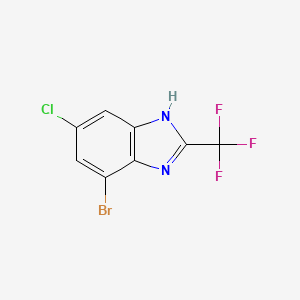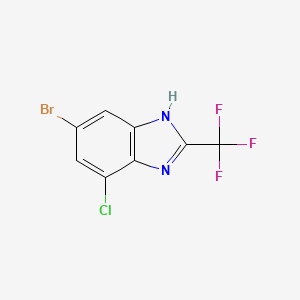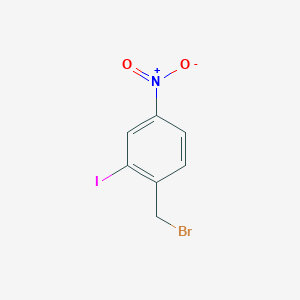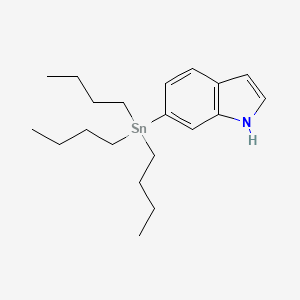
6-(Tributylstannyl)-1H-indole
概要
説明
6-(Tributylstannyl)-1H-indole is an organotin compound that features a stannyl group attached to the indole ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Stille reaction. The presence of the tributylstannyl group makes it a valuable intermediate in the synthesis of various complex organic molecules.
作用機序
Target of Action
Organotin compounds like tributyltin (tbt) have been studied extensively and are known to interact with a variety of biological targets . They are often used as biocides and antifouling agents, indicating their broad-spectrum activity against various organisms .
Mode of Action
Organotin compounds such as tbt are known to interact with their targets in a non-systemic, phytotoxic manner, acting as metabolic inhibitors . They bind to proteins and enzymes, disrupting normal cellular functions .
Biochemical Pathways
Organotin compounds are known to interfere with various biochemical processes, including those involved in growth, reproduction, and other physiological processes .
Pharmacokinetics
Organotin compounds like tbt are known to have low water solubility and high fat solubility, which can influence their bioavailability and distribution within the body . They are also known to adhere to bed sediments in aquatic environments, which can affect their persistence and bioaccumulation .
Result of Action
Organotin compounds like tbt are known to have toxic effects on non-target organisms, leading to biomagnification or bioaccumulation within these organisms . They can have extreme effects on the reproductive systems, central nervous systems, and endocrine systems of organisms such as molluscs, oysters, and dolphins .
Action Environment
The action, efficacy, and stability of 6-(Tributylstannyl)-1H-indole can be influenced by various environmental factors. For instance, the adsorption of organotin compounds like TBT to sediments is known to be reversible and dependent on the pH level in the body of water . Furthermore, TBT has a half-life of one or two weeks in marine water, but when it accumulates in sediments, its half-life is about 2 years .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 6-(Tributylstannyl)-1H-indole typically involves the stannylation of an indole derivative. One common method is the palladium-catalyzed stannylation of 6-bromo-1H-indole using tributyltin hydride. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The reaction conditions usually involve heating the mixture to facilitate the formation of the stannylated product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
化学反応の分析
Types of Reactions: 6-(Tributylstannyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like tributyltin hydride in the presence of radical initiators such as azobisisobutyronitrile.
Substitution: Palladium catalysts and various nucleophiles.
Major Products:
Oxidation: Tin oxides and modified indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives with different substituents replacing the stannyl group.
科学的研究の応用
6-(Tributylstannyl)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
類似化合物との比較
6-(Trimethylstannyl)-1H-indole: Similar structure but with trimethylstannyl group.
6-(Triphenylstannyl)-1H-indole: Contains a triphenylstannyl group instead of tributylstannyl.
6-(Tributylstannyl)-2H-indole: Similar compound with stannyl group at a different position on the indole ring.
Uniqueness: 6-(Tributylstannyl)-1H-indole is unique due to the specific properties imparted by the tributylstannyl group, such as its reactivity in cross-coupling reactions and its ability to form stable complexes with various reagents. This makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures.
特性
IUPAC Name |
tributyl(1H-indol-6-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1,3-6,9H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSHVIAGDAISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586035 | |
| Record name | 6-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949595-46-4 | |
| Record name | 6-(Tributylstannyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


